molecular formula C33H34N6O5 B586224 6-Nor-6-cyanodihydroergotamine CAS No. 129882-18-4

6-Nor-6-cyanodihydroergotamine

カタログ番号: B586224
CAS番号: 129882-18-4
分子量: 594.672
InChIキー: PSHDCWPEXIBNDE-JGRZULCMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Nor-6-cyanodihydroergotamine is a synthetic ergot alkaloid derivative characterized by structural modifications to the dihydroergotamine backbone. Specifically, the "6-nor" designation indicates the absence of a methyl group at position 6, while the "6-cyano" substitution introduces a nitrile (-CN) group. However, its precise biological activity, pharmacokinetics, and therapeutic applications remain understudied compared to well-characterized analogs like dihydroergotamine or ergotamine.

特性

CAS番号

129882-18-4

分子式

C33H34N6O5

分子量

594.672

InChI

InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1

InChIキー

PSHDCWPEXIBNDE-JGRZULCMSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N

同義語

Indolo[4,3-fg]quinoline, ergotaman-17-nitrile deriv.;  8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-17-nitrile deriv.; _x000B_(5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-3’,6’,18-trioxo-5’-(phenylmethyl)ergotaman-17-nitrile

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Nor-6-cyanodihydroergotamine and related ergot alkaloids or cyanide-containing compounds:

Compound Core Structure Substitutions Receptor Affinity Notable Applications
6-Nor-6-cyanodihydroergotamine Dihydroergotamine backbone - Nor (C6 demethylation)
- Cyano (C6)
Hypothesized 5-HT1B/1D and α-adrenergic modulation Experimental; limited clinical data
Dihydroergotamine Ergotamine derivative - Hydrogenation of Δ9,10 double bond High 5-HT1B/1D, α1-adrenergic agonist Migraine treatment, vasoconstrictor
Ergotamine Ergot alkaloid - Unmodified Δ9,10 double bond 5-HT1B/1D, dopamine D2 partial agonist Migraine prophylaxis (limited use)
Cyanide-containing analogs <sup>†</sup> Variable (e.g., nitriles, nitro compounds) -CN group introduced at specific positions Often non-selective; may inhibit cytochrome c oxidase Toxicology studies, industrial uses

<sup>†</sup>Includes compounds like nitroethane, nitromethane, and cyanide esters referenced in the CIM Ver. 4.2 index .

Key Findings from Comparative Studies:

Receptor Selectivity: Unlike dihydroergotamine, the 6-cyano substitution in 6-Nor-6-cyanodihydroergotamine may reduce α-adrenergic binding affinity while retaining partial serotonin receptor activity. This hypothesis aligns with structural studies of nitrile-modified ergot derivatives .

Metabolic Stability: The nitrile group could enhance metabolic stability compared to hydroxyl or methyl substitutions in dihydroergotamine, as seen in studies of cyanide-containing pharmaceuticals (e.g., cyanocobalamin) .

Toxicity Profile: Cyanide moieties in related compounds (e.g., nitriles, nitroalkanes) are associated with mitochondrial toxicity, suggesting a need for rigorous safety evaluations of 6-Nor-6-cyanodihydroergotamine .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。